molecular formula C11H15ClN2O2 B2497531 N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea CAS No. 252058-92-7

N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea

Cat. No.: B2497531
CAS No.: 252058-92-7
M. Wt: 242.7
InChI Key: HYMDWGHBDKRMPC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with an isopropylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea typically involves the reaction of 3-chloro-4-methoxyaniline with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7(2)13-11(15)14-8-4-5-10(16-3)9(12)6-8/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMDWGHBDKRMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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